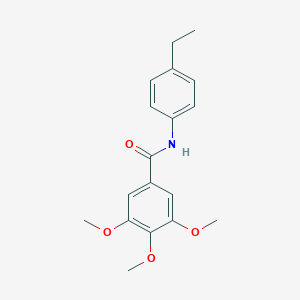![molecular formula C21H23NO5 B291218 Dimethyl 2-[(4-tert-butylbenzoyl)amino]terephthalate](/img/structure/B291218.png)
Dimethyl 2-[(4-tert-butylbenzoyl)amino]terephthalate
Übersicht
Beschreibung
Dimethyl 2-[(4-tert-butylbenzoyl)amino]terephthalate, also known as DMAT, is a chemical compound that has been widely used in scientific research. It is a small molecule inhibitor of protein kinases, which are enzymes that play a critical role in the regulation of cell growth and differentiation. DMAT has been shown to inhibit the activity of several kinases, including casein kinase 2 (CK2), which is involved in many cellular processes, such as DNA repair and gene expression.
Wirkmechanismus
Dimethyl 2-[(4-tert-butylbenzoyl)amino]terephthalate inhibits the activity of protein kinases by binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream targets. CK2 is a particularly interesting target for Dimethyl 2-[(4-tert-butylbenzoyl)amino]terephthalate, as it is involved in many cellular processes and is overexpressed in many cancers. Dimethyl 2-[(4-tert-butylbenzoyl)amino]terephthalate has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
Dimethyl 2-[(4-tert-butylbenzoyl)amino]terephthalate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several kinases, including CK2, which is involved in many cellular processes, such as DNA repair and gene expression. Dimethyl 2-[(4-tert-butylbenzoyl)amino]terephthalate has also been shown to induce apoptosis and cell cycle arrest in cancer cells. In addition, Dimethyl 2-[(4-tert-butylbenzoyl)amino]terephthalate has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethyl 2-[(4-tert-butylbenzoyl)amino]terephthalate has several advantages as a research tool. It is a small molecule inhibitor of protein kinases, making it easy to use in vitro and in vivo. It has been shown to inhibit the activity of several kinases, including CK2, which is involved in many cellular processes. Dimethyl 2-[(4-tert-butylbenzoyl)amino]terephthalate has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. However, Dimethyl 2-[(4-tert-butylbenzoyl)amino]terephthalate also has some limitations. It has been shown to have off-target effects, which can complicate the interpretation of experimental results. In addition, Dimethyl 2-[(4-tert-butylbenzoyl)amino]terephthalate has poor solubility in aqueous solutions, which can limit its use in some experimental settings.
Zukünftige Richtungen
There are several future directions for the study of Dimethyl 2-[(4-tert-butylbenzoyl)amino]terephthalate. One direction is to study the role of CK2 in various cellular processes, such as circadian rhythm and apoptosis. Another direction is to develop more potent and selective inhibitors of CK2, which could have potential therapeutic applications in cancer and inflammatory diseases. Finally, the use of Dimethyl 2-[(4-tert-butylbenzoyl)amino]terephthalate in combination with other inhibitors or chemotherapeutic agents could be explored as a potential strategy to improve cancer therapy.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-[(4-tert-butylbenzoyl)amino]terephthalate has been widely used as a research tool in the field of protein kinase inhibition. It has been shown to inhibit the activity of several kinases, including CK2, which is involved in many cellular processes, such as DNA repair and gene expression. Dimethyl 2-[(4-tert-butylbenzoyl)amino]terephthalate has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. In addition, Dimethyl 2-[(4-tert-butylbenzoyl)amino]terephthalate has been used to study the role of CK2 in various cellular processes, such as circadian rhythm and apoptosis.
Eigenschaften
Molekularformel |
C21H23NO5 |
|---|---|
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
dimethyl 2-[(4-tert-butylbenzoyl)amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C21H23NO5/c1-21(2,3)15-9-6-13(7-10-15)18(23)22-17-12-14(19(24)26-4)8-11-16(17)20(25)27-5/h6-12H,1-5H3,(H,22,23) |
InChI-Schlüssel |
SPVCXHYZDKKXNS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Dimethylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B291136.png)
![4-iodo-N-(6-{[(4-iodophenyl)sulfonyl]amino}hexyl)benzenesulfonamide](/img/structure/B291139.png)
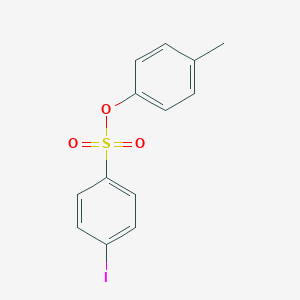
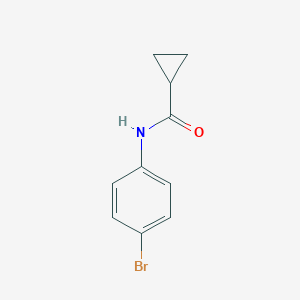

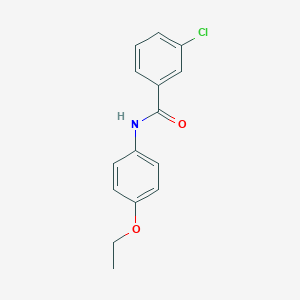



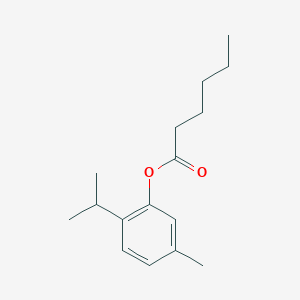

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]hexadecanamide](/img/structure/B291157.png)
